molecular formula C14H26N2O2 B6220106 tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate CAS No. 2757961-37-6

tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate

Cat. No. B6220106
CAS RN: 2757961-37-6
M. Wt: 254.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate, also known as tert-butylcyclohexylpiperidine-1-carboxylate, is an organic compound with a molecular formula of C13H23NO2. It is a cyclic amine and is used as an intermediate in the production of pharmaceuticals and other chemicals. It is also used as a starting material in the synthesis of various organophosphates, including insecticides and herbicides.

Mechanism of Action

Tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate acts as an inhibitor of enzymes involved in the biosynthesis of neurotransmitters, such as serotonin, dopamine, and norepinephrine. It also acts as an agonist of the GABA-A receptor, which is involved in the regulation of anxiety and other neurological processes.
Biochemical and Physiological Effects
Tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters, and to increase the release of serotonin, dopamine, and norepinephrine. It has also been shown to have anxiolytic and antidepressant effects, as well as anti-inflammatory and anti-epileptic effects.

Advantages and Limitations for Lab Experiments

The use of tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it has been extensively studied in the laboratory. It also has a wide range of biochemical and physiological effects, making it a useful tool for researchers.
However, there are also several limitations to the use of tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate in laboratory experiments. It is not completely stable in aqueous solution, and it can be toxic and irritating to the skin and eyes. It also has a relatively low solubility in water, making it difficult to use in some experiments.

Future Directions

The use of tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate in scientific research has a number of potential future directions. It could be used as a starting material in the synthesis of new pharmaceuticals and other chemicals. It could also be used to study the biochemical and physiological effects of various drugs, and to study the mechanisms of action of neurotransmitters. Additionally, it could be used to develop new insecticides and herbicides, and to study the effects of various environmental pollutants.

Synthesis Methods

Tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate can be synthesized in several ways. The most common method involves the condensation of cyclohexanone with tert-butyl amine followed by reaction with p-toluenesulfonyl chloride. The reaction is carried out in the presence of a catalyst, such as pyridine, at a temperature of 70-80°C. The product is then purified by distillation and crystallization.

Scientific Research Applications

Tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material in the synthesis of various organophosphates, including insecticides and herbicides. It is also used in the synthesis of pharmaceuticals, including anticonvulsants, antidepressants, and anti-inflammatory drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate involves the protection of the amine group, followed by the addition of the cyclopropyl group and the carboxylate group. The final step involves the deprotection of the amine group to yield the desired compound.", "Starting Materials": [ "3-cyclopropylpiperidine-1-carboxylic acid", "tert-butyl chloroformate", "triethylamine", "ammonia", "methanol", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 3-cyclopropylpiperidine-1-carboxylic acid with tert-butyl chloroformate and triethylamine in dichloromethane to yield tert-butyl (3R,4R)-4-(tert-butoxycarbonylaminomethyl)-3-cyclopropylpiperidine-1-carboxylate.", "Step 2: Addition of the cyclopropyl group by reacting the protected amine with ammonia and methanol in diethyl ether to yield tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate.", "Step 3: Addition of the carboxylate group by reacting the amine with 3-cyclopropylpiperidine-1-carboxylic acid, tert-butyl chloroformate, and triethylamine in dichloromethane to yield tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate.", "Step 4: Deprotection of the amine group by reacting the protected amine with sodium bicarbonate and water in methanol to yield tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate." ] }

CAS RN

2757961-37-6

Molecular Formula

C14H26N2O2

Molecular Weight

254.4

Purity

95

Origin of Product

United States

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